(3-Bromoprop-1-en-2-yl)benzene

Catalog No.
S751402
CAS No.
3360-54-1
M.F
C9H9B
M. Wt
197.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromoprop-1-en-2-yl)benzene

CAS Number

3360-54-1

Product Name

(3-Bromoprop-1-en-2-yl)benzene

IUPAC Name

3-bromoprop-1-en-2-ylbenzene

Molecular Formula

C9H9B

Molecular Weight

197.07 g/mol

InChI

InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2

InChI Key

RMMHOFFPGKSRDI-UHFFFAOYSA-N

SMILES

C=C(CBr)C1=CC=CC=C1

Canonical SMILES

C=C(CBr)C1=CC=CC=C1

Precursor for Organic Synthesis

(3-Bromoprop-1-en-2-yl)benzene can serve as a valuable precursor for the synthesis of various organic molecules due to the presence of the reactive bromine atom and the double bond. The bromine atom can be readily substituted via nucleophilic substitution reactions, allowing the introduction of diverse functional groups []. Additionally, the double bond can participate in various addition reactions, further expanding the range of accessible products [].

Material Science Research

The aromatic ring and the double bond present in (3-Bromoprop-1-en-2-yl)benzene suggest potential applications in material science research. The molecule could be explored for the development of new materials with specific properties, such as:

  • Polymers: The double bond could enable polymerization reactions, leading to the formation of new polymers with desirable characteristics [].
  • Liquid crystals: The rigid structure and aromatic character could contribute to the formation of liquid crystals with unique optical properties [].

(3-Bromoprop-1-en-2-yl)benzene, with the chemical formula C9H9Br, is an organic compound characterized by the presence of a bromopropenyl group attached to a benzene ring. This compound is recognized for its unique structure, which includes a double bond in the propene side chain and a bromine atom at the third carbon position. The molecular weight of (3-Bromoprop-1-en-2-yl)benzene is approximately 197.0718 g/mol .

Due to its reactive bromine atom and the double bond in the propene chain. Notable reactions include:

  • Bromination: The compound can undergo further bromination, particularly at the double bond, leading to dibrominated products.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, forming new compounds.
  • Elimination Reactions: The double bond can participate in elimination reactions, potentially generating different alkenes or alkynes.

Several methods exist for synthesizing (3-Bromoprop-1-en-2-yl)benzene:

  • Bromination of Conjugated Allylic Compounds: This method involves the use of N-bromosuccinimide (NBS) to brominate 2-phenylpropene, yielding (3-Bromoprop-1-en-2-yl)benzene as a product .
  • Direct Bromocarboxylation: A more complex method involves direct bromocarboxylation of arynes, which can also lead to the formation of this compound .

(3-Bromoprop-1-en-2-yl)benzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing polymers and other materials due to its reactive sites.

Several compounds share structural similarities with (3-Bromoprop-1-en-2-yl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
(3-Bromopropyl)benzeneC9H11BrSaturated side chain; lacks double bond
2-BromoethylbenzeneC8H9BrEthylene side chain; different substitution
3-Chloroprop-1-en-2-ylbenzeneC9H9ClChlorine instead of bromine; different reactivity

(3-Bromoprop-1-en-2-yl)benzene is unique due to its combination of a bromine atom and an unsaturated side chain, which enhances its reactivity compared to similar compounds that either lack unsaturation or have different halogen substituents.

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3360-54-1

Wikipedia

(3-bromoprop-1-en-2-yl)benzene

Dates

Modify: 2023-08-15

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